4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-1-2-9-10(4)5(3-8-6)7(12)13/h1-3H,(H,8,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJDDABSDTUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=C(N2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490418-50-1 | |
| Record name | 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Properties of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
Executive Summary & Structural Analysis[1][2][3]
4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is a bicyclic heteroaromatic scaffold that has emerged as a privileged structure in medicinal chemistry. It is structurally characterized by a pyrazolo[1,5-a]pyrazine core—a 5,6-fused system—bearing a ketone functionality at position 4 and a carboxylic acid at position 7.
From a drug design perspective, this scaffold acts as a bioisostere for purines and quinazolinones, offering distinct solubility profiles and hydrogen-bonding vectors. The "5H" designation implies the presence of a proton on the nitrogen at position 5, confirming the existence of a lactam (cyclic amide) motif rather than a fully aromatic pyrazine ring in its ground state. This lactam functionality is critical for molecular recognition, often serving as a hydrogen bond donor/acceptor pair in kinase active sites (e.g., PI3K, Trk).
Physicochemical Profile
| Property | Value / Characteristic | Insight for Optimization |
| Molecular Formula | C₇H₅N₃O₃ | Low MW fragment (<200 Da), ideal for FBDD (Fragment-Based Drug Discovery). |
| pKa (Acid) | ~3.4 – 3.8 (Predicted) | The carboxylic acid is more acidic than benzoic acid due to the electron-withdrawing nature of the fused pyrazine ring. |
| pKa (Base) | Weakly basic | The N5 lactam nitrogen is non-basic. N1 is the only potential proton acceptor but is electronically deactivated. |
| Tautomerism | Lactam (Major) ⇌ Lactim (Minor) | Predominantly exists as the 4-oxo-5H (lactam) tautomer in solution/solid state. O-alkylation can trap the lactim form. |
| Solubility | Low in non-polar solvents | High melting point and poor solubility in DCM/Hexane due to intermolecular H-bonding (dimerization of acid + lactam network). Soluble in DMSO, DMF, and basic aqueous media. |
Synthetic Accessibility & Protocols
Primary Synthetic Workflow (The "Self-Validating" Route)
This protocol relies on the high regioselectivity of electrophilic aromatic substitution (EAS) at the C7 position of the pyrazolo[1,5-a]pyrazine core.
Step 1: Construction of the Core Condensation of ethyl 1-(2-oxoethyl)-1H-pyrazole-5-carboxylate (or its acetal/synthetic equivalent) with a nitrogen source (ammonium acetate or primary amine) effects the intramolecular cyclization to form the pyrazolo[1,5-a]pyrazin-4(5H)-one .
Step 2: Regioselective Iodination
-
Reagents: N-Iodosuccinimide (NIS), DMF or MeCN.
-
Mechanism: The C7 position is the most electron-rich site on the pyrazine ring (para to the bridgehead nitrogen N1), making it highly susceptible to EAS.
-
Outcome: Formation of 7-iodo-pyrazolo[1,5-a]pyrazin-4(5H)-one.
Step 3: Palladium-Catalyzed Carbonylation
-
Reagents: Pd(dppf)Cl₂, CO (balloon or autoclave), MeOH, Et₃N.
-
Conditions: 80°C, 4-10 bar CO.
-
Outcome: Formation of the methyl ester, followed by LiOH hydrolysis to yield the target 7-carboxylic acid .
Synthetic Pathway Diagram
Caption: Step-wise synthetic route emphasizing the regioselective iodination and palladium-catalyzed carbonylation strategy.
Chemical Reactivity & Derivatization[4][5]
Understanding the reactivity profile is crucial for library generation. The scaffold offers three distinct vectors for diversity.
Reactivity Map
-
C7-Carboxylic Acid (Amide Coupling):
-
Reactivity: Standard peptide coupling reagents (HATU, EDC/HOBt) work well.
-
Challenge: The adjacent N1 and the bicyclic system can make the acid sterically sensitive.
-
Solution: Use HATU with DIPEA in DMF. Avoid acid chlorides if the lactam nitrogen (N5) is unprotected, as self-acylation can occur.
-
-
N5-Lactam Nitrogen (Alkylation):
-
Reactivity: Deprotonation with mild bases (K₂CO₃, Cs₂CO₃) allows for clean
alkylation with alkyl halides. -
Selectivity: N-alkylation is generally favored over O-alkylation (lactim ether formation) in polar aprotic solvents (DMF, DMSO).
-
Insight: This position is critical for tuning solubility and membrane permeability.
-
-
C3-Position (Electrophilic Substitution):
-
Reactivity: The pyrazole ring C3 position remains nucleophilic.
-
Applications: Halogenation (NCS/NBS) or formylation (Vilsmeier-Haack) can introduce a third diversity point after the C7 acid has been functionalized.
-
Reactivity Diagram
Caption: Orthogonal reactivity vectors available for structural diversification of the scaffold.
Applications in Drug Discovery[4][6]
Kinase Inhibition (PI3K / Trk)
The pyrazolo[1,5-a]pyrazine core mimics the adenine ring of ATP. The 4-oxo (lactam) motif functions as a hydrogen bond acceptor/donor pair, interacting with the "hinge region" of kinase enzymes.
-
Mechanism: The C7-carboxylic acid derivatives often extend into the solvent-exposed region or a specific hydrophobic pocket (e.g., the affinity pocket in Trk kinases), improving selectivity over other kinases.
HIV Integrase Inhibitors
Substituted 4-oxo-pyrazolo[1,5-a]pyrazine-carboxamides have demonstrated potency against HIV-1 integrase.
-
SAR Insight: A coplanar arrangement of metal-binding heteroatoms (often involving the 4-oxo group and a substituent at C3 or C7) is essential for chelating the Mg²⁺ ions in the integrase active site.
GluN2A Positive Allosteric Modulators (PAMs)
Recent studies identify this scaffold as a brain-penetrant modulator for NMDA receptors. The rigidity of the fused system reduces the entropic penalty of binding, a key advantage over more flexible biaryl systems.
References
-
Synthesis of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates Title: A Convenient Synthesis of Methyl 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates and Corresponding Carboxylic Acids. Source:Chemistry of Heterocyclic Compounds, 2023.[1][2] URL:[Link]
-
Kinase Inhibition & Antiproliferative Activity Title: Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells.[3] Source:Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]
-
HIV Integrase Inhibitors Title: Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Source:Journal of Medicinal Chemistry, 2008. URL:[Link]
-
GluN2A Positive Allosteric Modulators Title: Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators.[4] Source:Bioorganic & Medicinal Chemistry, 2022.[4][5] URL:[Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Literature review of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine derivatives
This technical guide provides a comprehensive literature review and operational framework for 4-Oxo-5H-pyrazolo[1,5-a]pyrazine derivatives . It is designed for medicinal chemists and drug development scientists, focusing on synthetic pathways, structure-activity relationships (SAR), and validated biological targets.
Functional Scaffold Analysis & Therapeutic Applications
Executive Summary & Scaffold Architecture
The pyrazolo[1,5-a]pyrazine core represents a privileged bicyclic nitrogen heterocycle, distinct from its more common isomer, pyrazolo[1,5-a]pyrimidine.[1] While the latter is ubiquitous in kinase inhibition, the pyrazine-fused variant offers unique vectoral properties for metal chelation and allosteric modulation.[1]
The 4-oxo-5H tautomer is chemically significant due to its hydrogen-bond donor/acceptor motif (amide functionality embedded in the ring), which mimics peptide bonds and facilitates interaction with enzyme active sites, particularly those requiring divalent metal coordination (e.g., Mg²⁺ in HIV Integrase).[1]
Core Pharmacophore Features
-
Planar Bicyclic System: Facilitates intercalation or stacking in hydrophobic pockets.
-
N-Bridgehead Nitrogen: Increases basicity and metabolic stability compared to non-fused analogs.[1]
-
4-Carbonyl / 5-NH Motif: Acts as a bidentate ligand or a specific hydrogen-bonding anchor.[1]
Synthetic Strategies
The construction of the 4-oxo-5H-pyrazolo[1,5-a]pyrazine core typically follows a "3+3" or "4+2" cyclization strategy.[1] The most robust method involves the annulation of functionalized pyrazoles.[1]
Validated Synthetic Protocol (Microwave-Assisted)
Reference Grounding: Zheng et al. (Bioorg.[1] Med. Chem. Lett., 2011)
This method utilizes a one-pot, solvent-free approach, minimizing waste and maximizing throughput.[1]
Retrosynthetic Logic: The pyrazine ring is closed by reacting a pyrazole-5-carboxylate possessing an N1-pendant electrophile (phenacyl group) with a diamine or amino-alcohol.[1]
Experimental Protocol: Synthesis of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine
Reagents:
-
Precursor: Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate (1.0 equiv).[1]
-
Cyclizing Agent: 2-Morpholinoethanamine or Ammonium Acetate (excess).[1]
-
Conditions: Microwave irradiation (MW).
Step-by-Step Methodology:
-
Preparation: In a pyrex microwave vial, mix 1.0 mmol of the pyrazole precursor with 1.5 mmol of the primary amine/ammonium source.
-
Irradiation: Irradiate at 120°C for 15–20 minutes at 300W power. Note: Monitor pressure carefully if using sealed vessels.[1]
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon addition of cold ethanol or water.[1]
-
Purification: Filter the solid and recrystallize from ethanol/DMF. Column chromatography (DCM:MeOH) may be required for soluble derivatives.[1]
-
Validation: Confirm structure via ¹H NMR (look for the disappearance of the ethyl ester quartet/triplet and the appearance of the lactam NH signal).
Visualization of Synthetic Pathway
Caption: One-pot microwave-assisted cyclization pathway for generating the pyrazolo[1,5-a]pyrazine core.
Medicinal Chemistry & Biological Targets
The 4-oxo-5H-pyrazolo[1,5-a]pyrazine scaffold has demonstrated potency against three distinct biological targets.
HIV-1 Integrase Inhibition
Reference Grounding: Wang et al. (Bioorg.[1][2] Med. Chem. Lett., 2008)
Mechanism: HIV-1 Integrase (IN) requires two Mg²⁺ ions in its active site to catalyze the strand transfer of viral DNA into host DNA.[1] The 4-oxo-5H-pyrazolo[1,5-a]pyrazine core acts as a chelating pharmacophore .[1]
-
SAR Insight:
Anticancer Activity (NSCLC - Lung Cancer)
Reference Grounding: Zheng et al. (Bioorg.[1] Med. Chem. Lett., 2011); ResearchGate (2025)
Target: Phosphoinositide 3-kinase (PI3K) pathway in A549 and H322 lung cancer cells.[1]
-
Potency: IC₅₀ ≈ 7–8 µM.[1]
-
Mechanism:
-
Direct reduction of PI3K protein levels, leading to downstream inhibition of Akt/mTOR signaling and induction of apoptosis.
-
-
SAR Insight:
Neurological Targets (GluN2A PAMs)
Reference Grounding: Bioorg. Med. Chem. (2022)[1][5]
Target: NMDA Receptors (GluN2A subunit).[1][5] Application: Schizophrenia and cognitive enhancement.
-
Activity: Positive Allosteric Modulator (PAM).
-
Significance: High selectivity for GluN2A over other glutamate receptors, with good brain penetrance.
Structure-Activity Relationship (SAR) Visualization[1][4]
The following diagram summarizes the critical substitution patterns required for selectivity between the viral (HIV) and oncological (Cancer) targets.
Caption: Divergent SAR requirements for HIV-1 Integrase inhibition versus PI3K-mediated anticancer activity.
Quantitative Data Summary
| Target | Indication | Lead Compound | Potency (IC₅₀) | Key Structural Feature |
| HIV-1 Integrase | HIV/AIDS | Compound 17b | 74 nM | 2-Carboxamide + N5-Benzyl |
| PI3K / Cell Growth | NSCLC (Lung Cancer) | Compound 27 | 8.19 µM | Electron-rich Pyrazole |
| GluN2A (NMDA) | Schizophrenia | (R)-9 | N/A (PAM) | Chiral center at N5-substituent |
References
-
Synthesis and Anticancer Activity: Zheng, L. W., et al. (2011). "Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells." Bioorganic & Medicinal Chemistry Letters. Link
-
HIV-1 Integrase Inhibition: Wang, X., et al. (2008). "Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
GluN2A Modulators: "Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators."[1][5] Bioorganic & Medicinal Chemistry (2022).[1][5][6] Link
-
Recent Synthetic Advances: "Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels." Chemistry & Biodiversity (2025).[1][4] Link
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of potent, selective, and orally active pyrazoloquinolines as PDE10A inhibitors for the treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrazine Scaffold: A Chemist’s Guide to the 4-Oxo-7-Carboxylic Acid Core
Executive Summary: The Scaffold at a Glance
In the landscape of fused nitrogenous heterocycles, 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid represents a highly privileged, yet underutilized, scaffold. Structurally, it functions as a purine bioisostere , mimicking the hydrogen-bonding capability of guanine while offering distinct vectors for substitution that allow it to navigate the chemical space of kinases, viral polymerases, and GPCRs.
For the medicinal chemist, this specific molecule (the 4-oxo-7-carboxylic acid derivative) is not merely a final compound but a bifunctional divergency point . It possesses two orthogonal reactive handles:
-
The C7-Carboxylic Acid: A handle for rapid library generation via amide coupling, targeting solvent-exposed regions of a binding pocket.
-
The C4-Oxo Motif: A tautomeric center that can function as a hydrogen bond acceptor/donor pair in its native state, or be activated (via chlorination) for SNAr displacements to introduce hydrophobic or basic amines.
This guide details the synthetic access, structural logic, and validated biological applications of this core, with a specific focus on its role in HIV Integrase inhibition and P2X7 receptor antagonism .
Structural Logic & Pharmacophore Mapping
The utility of the this compound core lies in its ability to chelate metals and form bidentate hydrogen bonds.
The "Coplanar Triad" Effect (HIV Integrase)
In the context of HIV-1 integrase inhibition, the spatial arrangement of the 4-oxo group and the N5-proton (or adjacent functionality) creates a planar motif capable of sequestering the divalent metal ions (Mg²⁺ or Mn²⁺) required for the viral strand transfer process. The 7-carboxylic acid allows for the extension of the molecule into the hydrophobic cleft of the enzyme.
Tautomeric Versatility
The C4 position exists in equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms. In aqueous physiological media, the 4-oxo-5H tautomer predominates, providing a critical donor-acceptor motif (NH donor, C=O acceptor) often required for ATP-competitive binding in kinase hinge regions.
Synthetic Accessibility & Protocols
The synthesis of this core is non-trivial due to the need to control regioselectivity during the ring closure of the pyrazine moiety. Below is the validated route emphasizing the carbonylation strategy, which offers higher yields than traditional condensation methods.
Validated Synthetic Route (DOT Visualization)
Figure 1: Validated synthetic pathway via palladium-catalyzed carbonylation of iodo-intermediates [1].
Detailed Protocol: Hydrolysis to the Target Acid
Context: Converting the methyl ester intermediate to the free acid without decarboxylation.
Reagents: Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate, LiOH·H₂O, THF, Water.
-
Dissolution: Dissolve 1.0 eq of the methyl ester in a 3:1 mixture of THF:Water (0.1 M concentration).
-
Saponification: Add 2.5 eq of LiOH·H₂O in a single portion.
-
Reaction: Stir at ambient temperature (25°C) for 4–6 hours. Monitor by LC-MS (Target M-H peak in negative mode).
-
Critical Note: Do not heat above 40°C. The pyrazolo[1,5-a]pyrazine core can undergo decarboxylation at the C7 position under vigorous thermal forcing in acidic/basic media.
-
-
Workup: Acidify carefully with 1N HCl to pH 3–4. The product typically precipitates as a grey/off-white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P₂O₅.
-
Yield Expectation: 85–95%.
-
Medicinal Chemistry Applications
HIV-1 Integrase Inhibition
The most authoritative application of this specific acid scaffold is in the development of Strand Transfer Inhibitors (INSTIs) .
-
Mechanism: The 4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide derivatives (isomeric to the 7-acid) have shown nanomolar potency (IC₅₀ = 74 nM) against HIV-1 integrase [2].
-
Design Strategy using the 7-COOH:
-
Step 1: Convert the 7-carboxylic acid to a benzyl-amide or fluorobenzyl-amide.
-
Rationale: The aromatic ring introduced via the amide fills the hydrophobic pocket adjacent to the active site metal center, while the 4-oxo/5-NH motif chelates the Mg²⁺ ions.
-
Data Point: Analogs with coplanar metal-binding heteroatoms show a >10-fold increase in potency compared to twisted conformers [2].
-
P2X7 Receptor Antagonism
Fused bicyclic systems are a cornerstone of P2X7 antagonist design (e.g., for treating neuroinflammation or depression).
-
Logic: The pyrazolo[1,5-a]pyrazine core serves as a rigid spacer.[1]
-
Modification: The 4-oxo group is often converted to a 4-chloro intermediate (using POCl₃) and then displaced with a bulky amine (e.g., adamantane or substituted piperazine).
-
Role of 7-COOH: This position is derivatized to introduce polarity-modulating groups that improve the Blood-Brain Barrier (BBB) penetration, a critical requirement for CNS-targeted P2X7 antagonists [3].
Quantitative Data Summary
| Property | Value / Characteristic | Relevance |
| MW | ~179.13 Da | Fragment-based drug discovery (FBDD) ideal starting point. |
| cLogP | -0.5 to 0.2 (Est.) | Highly polar; requires hydrophobic substitution for cell permeability. |
| pKa (COOH) | ~3.5 | Ionized at physiological pH; good solubility. |
| pKa (NH) | ~11.0 | Weakly acidic; serves as H-bond donor. |
| Key Reaction | SNAr at C4 | Allows conversion of "Oxo" to "Amino" pharmacophores. |
Advanced Workflow: From Acid to Bioactive Amide
To utilize this scaffold effectively, one must master the amide coupling at C7 without affecting the lactam ring.
Pharmacophore Generation Workflow (DOT Visualization)
Figure 2: Divergent synthesis strategy converting the 7-COOH core into Integrase Inhibitors (top path) or Kinase Inhibitors (bottom path).
Experimental Tip: Avoiding Side Reactions
When coupling amines to the 7-carboxylic acid:
-
Avoid: Thionyl chloride (SOCl₂) for acid chloride generation. The 4-oxo group can undergo concurrent chlorination, leading to mixtures.
-
Preferred: Use HATU or T3P (Propylphosphonic anhydride) in DMF/DIEA. These reagents activate the carboxylate selectively without disturbing the lactam/enol equilibrium at C4.
References
-
Volovnenko, T. A., et al. (2021). "A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates and corresponding carboxylic acids." Chemistry of Heterocyclic Compounds.
-
Johns, B. A., et al. (2008). "Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Bhattacharya, A., et al. (2020).[2] "P2X7 receptor antagonists for the treatment of systemic inflammatory disorders."[3][4] Progress in Medicinal Chemistry.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 receptor antagonists for the treatment of systemic inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - Ghafir El Idrissi - Current Medicinal Chemistry [edgccjournal.org]
Methodological & Application
Application Note: Synthesis of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
This Application Note is structured to guide researchers through the high-yield synthesis of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for kinase inhibition (e.g., JAK, PI3K) and antiviral research.
The protocol prioritizes the Late-Stage Functionalization Strategy (Iodination/Carbonylation), which is currently the most robust method for installing the C7-carboxyl group on this bicyclic core.
Executive Summary
The pyrazolo[1,5-a]pyrazine core is a "privileged structure" in drug discovery, mimicking purine bases and offering distinct vectors for solubilizing groups. This guide details the synthesis of This compound (Compound 4 ).
Unlike traditional cyclization methods that often suffer from poor regioselectivity at the C7 position, this protocol utilizes a regioselective C7-iodination followed by Palladium-catalyzed carbonylation . This route ensures high purity and scalability, suitable for generating gram-scale quantities for SAR (Structure-Activity Relationship) studies.
Key Chemical Transformations
-
Core Assembly: Cyclocondensation of aminopyrazoles (Precursor).
-
Regioselective Halogenation: Electrophilic aromatic substitution at C7.
-
Carbonylation: Pd-catalyzed insertion of CO to form the ester.
-
Hydrolysis: Saponification to the free acid.
Retrosynthetic Analysis & Strategy
The strategic disconnection reveals that the C7-carboxyl group is best installed after the bicyclic core is formed. Direct cyclization to the acid is often low-yielding due to competing decarboxylation or incorrect isomer formation.
Figure 1: Retrosynthetic logic prioritizing C7 functionalization via transition-metal catalysis.
Detailed Experimental Protocols
Phase 1: Regioselective Iodination (Synthesis of Compound 2)
Objective: Install a reactive handle at the C7 position. Mechanism: Electrophilic aromatic substitution. The C7 position is the most electron-rich site on the pyrazole ring susceptible to electrophilic attack in this fused system.
Reagents:
-
Substrate: Pyrazolo[1,5-a]pyrazin-4(5H)-one (Compound 1 )
-
Reagent: N-Iodosuccinimide (NIS)
-
Base: N-Methylmorpholine (NMM)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Protocol:
-
Dissolution: Charge a round-bottom flask with Compound 1 (1.0 equiv) and anhydrous DCM (10 mL/g).
-
Activation: Add N-Methylmorpholine (1.1 equiv) and stir at room temperature (RT) for 10 minutes.
-
Iodination: Cool the mixture to 0°C. Add NIS (1.1 equiv) portion-wise over 15 minutes to avoid exotherms.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by LCMS (Target Mass: M+126).
-
Work-up:
-
Dilute with DCM.
-
Wash with saturated aqueous Na₂S₂O₃ (to quench excess iodine) followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Triturate the solid with cold diethyl ether or purify via flash column chromatography (0-5% MeOH in DCM).
-
Expected Yield: 85–95%
-
Appearance: Pale yellow to off-white solid.
-
Phase 2: Palladium-Catalyzed Carbonylation (Synthesis of Compound 3)
Objective: Convert the C7-iodide to the methyl ester. Critical Control Point: This reaction requires a pressurized vessel (autoclave). Ensure all safety protocols for handling Carbon Monoxide (CO) gas are strictly followed.
Reagents:
-
Substrate: 7-Iodo-pyrazolo[1,5-a]pyrazin-4(5H)-one (Compound 2 )[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Base: Triethylamine (Et₃N) (2.0 equiv)[2]
-
Solvent: Methanol (MeOH) (anhydrous)
-
Gas: Carbon Monoxide (CO) (5–10 bar)
Protocol:
-
Loading: In a stainless steel autoclave, dissolve Compound 2 (1.0 equiv) in anhydrous MeOH (20 mL/g).
-
Catalyst Addition: Add Et₃N (2.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv) under an inert atmosphere (Nitrogen purge).
-
Pressurization: Seal the autoclave. Purge with CO gas three times. Pressurize to 5–10 bar (approx. 70–145 psi).
-
Reaction: Heat to 80–100°C and stir for 12–16 hours.
-
Work-up:
-
Cool to RT and carefully vent the CO gas (into a fume hood exhaust).
-
Filter the mixture through a Celite pad to remove Palladium residues. Rinse with MeOH.
-
Concentrate the filtrate under reduced pressure.[1]
-
-
Purification: The residue is often pure enough for the next step. If necessary, recrystallize from MeOH/EtOAc.
-
Expected Yield: 75–85%
-
Product: Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate.
-
Phase 3: Hydrolysis to the Carboxylic Acid (Target Compound 4)
Objective: Saponification of the methyl ester to the final acid.
Reagents:
-
Substrate: Methyl ester (Compound 3 )
-
Base: Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)
-
Solvent: THF/Water (3:1 ratio)
Protocol:
-
Reaction: Dissolve Compound 3 in THF/Water. Add LiOH·H₂O.[3] Stir at RT for 4–6 hours (or 50°C for 1 hour if slow).
-
Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH ~2–3.
-
Isolation: The product usually precipitates as a solid.
-
Filtration: Filter the solid, wash with water and cold acetone/ether.
-
Drying: Dry under vacuum at 45°C.
-
-
Characterization:
-
Appearance: White to off-white powder.
-
Expected Yield: >90%[4]
-
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow from the unsubstituted core to the final carboxylic acid.
Quantitative Data & Reagent Table
| Reagent | Role | Equiv. | Conditions | Critical Note |
| Pyrazolo[1,5-a]pyrazin-4(5H)-one | Starting Material | 1.0 | DCM, 0.1 M | Ensure dry solvent |
| N-Iodosuccinimide (NIS) | Iodinating Agent | 1.1 | 0°C addition | Light sensitive; keep dark |
| N-Methylmorpholine (NMM) | Base/Buffer | 1.1 | RT | Scavenges HI byproduct |
| Pd(dppf)Cl₂ | Catalyst | 0.05 | MeOH, 80°C | Oxygen sensitive; purge well |
| Carbon Monoxide (CO) | C1 Source | Excess | 5–10 bar | TOXIC : Use CO detector |
| LiOH·H₂O | Hydrolysis Base | 3.0 | THF/H2O | Monitor by TLC/LCMS |
Troubleshooting & Optimization
-
Solubility Issues: The 7-iodo intermediate can be poorly soluble. If precipitation occurs during iodination, ensure vigorous stirring. For the carbonylation step, if the iodide is insoluble in MeOH, a co-solvent like DMF (Dimethylformamide) can be added (up to 10%).
-
Incomplete Carbonylation: If the conversion is low after 12 hours, increase pressure to 10 bar or refresh the catalyst. Water in the MeOH can lead to the carboxylic acid directly, but often with lower yield; anhydrous MeOH is preferred to get the ester first.
-
Regioselectivity: The iodination at C7 is highly favored. If C3-iodination is observed (rare), lower the temperature to -10°C and ensure slow addition of NIS.
References
-
Tsyzoryk, N. M., et al. "A Convenient Synthesis of Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates and Corresponding Carboxylic Acids." Chemistry of Heterocyclic Compounds, vol. 59, no.[3] 6/7, 2023.
-
Enamine Ltd. "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lead-oriented scaffold." Enamine Building Blocks.
-
Vertex Pharmaceuticals. "Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives." Bioorganic & Medicinal Chemistry Letters, 2011.
Sources
- 1. jocpr.com [jocpr.com]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. (PDF) Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a] pyrimidines and pyrazolo[1,5-a]1,3,5-triazines [academia.edu]
- 4. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines [organic-chemistry.org]
Amide coupling conditions for 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
This guide outlines the optimized protocols for amide coupling of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid . This scaffold presents unique challenges due to the high polarity and poor solubility characteristic of the fused lactam core, as well as the potential for tautomeric interference.[1]
Technical Brief: Amide Coupling of the Pyrazolo[1,5-a]pyrazine Scaffold
Subject: this compound CAS Registry Number: 2551120-57-9 (Analogous reference) Molecular Weight: ~181.15 g/mol Key Challenge: Solubility-limited reactivity and competing nucleophilicity of the lactam nitrogen (N5).[1][2]
Strategic Analysis & Mechanistic Insight
The 4-oxo-5H-pyrazolo[1,5-a]pyrazine core is a bicyclic lactam.[1][2] Successful derivatization at the C7-carboxylic acid requires navigating three specific physicochemical hurdles:
-
Lactam-Induced Insolubility: The intermolecular hydrogen bonding network (N-H[1][2]···O=C) of the lactam motif results in high melting points (>260°C) and poor solubility in standard organic solvents (DCM, THF).[1] DMF or DMSO is mandatory. [1][2]
-
Tautomeric Ambiguity: While the 4-oxo-5H form is dominant, the system can tautomerize to the 4-hydroxy form.[2] Highly basic conditions can deprotonate N5, creating a competing nucleophile that may lead to N-acylation dimers.[1][2]
-
Electronic Deactivation: The pyrazolo-pyrazine core is electron-deficient, making the C7-carboxylate less nucleophilic, requiring highly active coupling agents (e.g., HATU, T3P) rather than standard carbodiimides (EDC/NHS).[1]
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate solubility and reactivity.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/DMF)
Best for: General library synthesis where the acid has moderate solubility in warm DMF.[1]
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-7-azabenzotriazole active ester, which reacts rapidly with amines before the lactam nitrogen can interfere.[1][2]
Reagents:
-
Amine Partner: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)[1]
Step-by-Step Procedure:
-
Dissolution: Charge a dried reaction vial with the carboxylic acid (1.0 equiv). Add anhydrous DMF.[1][2] If the solid does not dissolve, heat gently to 40–50°C. Sonicate if necessary to break up aggregates.[1]
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) in one portion. The solution should turn yellow/orange.[2] Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Critical Check: If the mixture remains a slurry, proceed to Protocol B .
-
-
Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1]
-
Workup (Precipitation Method):
-
Purification: If no precipitate forms, extract with EtOAc/n-Butanol (9:1) or purify directly via Reverse Phase Prep-HPLC (C18, H₂O/MeCN + 0.1% Formic Acid).[1]
Protocol B: The "Slurry" Method (Acid Chloride via SOCl₂)
Best for: Multi-gram scale up or highly insoluble substrates where HATU fails to activate the solid core.[1]
Rationale: Converting the acid to the acid chloride makes it soluble in organic solvents (DCM/THF) and highly reactive.[1][2] Note: The lactam NH is relatively stable to thionyl chloride under these conditions, but prolonged heating should be avoided to prevent chlorination at the 4-position (converting lactam to chloride).[1]
Reagents:
-
Thionyl Chloride (SOCl₂) (5–10 equiv) or Oxalyl Chloride (2.0 equiv + cat.[1][2] DMF)
-
Solvent: Toluene or DCM (for activation step)[1]
Step-by-Step Procedure:
-
Activation: Suspend the carboxylic acid in anhydrous Toluene (or DCM).
-
Chlorination: Add Thionyl Chloride (5 equiv) dropwise.[1][2]
-
Catalyst: Add 1 drop of DMF to catalyze the reaction.[2]
-
-
Reflux: Heat to 80°C (Toluene) or reflux (DCM) for 2–3 hours. The suspension should clear as the acid chloride forms.[1][2]
-
Isolation: Evaporate the solvent and excess SOCl₂ completely under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid.[1][2]
-
Coupling: Dissolve/suspend the acid chloride in anhydrous DCM or THF. Add the amine (1.1 equiv) and a scavenger base (TEA or Pyridine, 3.0 equiv) at 0°C.
-
Completion: Warm to RT and stir for 1 hour. Quench with NaHCO₃ (sat. aq).
Data Summary & Troubleshooting
| Variable | HATU Method (Protocol A) | Acid Chloride Method (Protocol B)[1] |
| Solubility Req. | Moderate (DMF) | Low (Heterogeneous start ok) |
| Reaction Time | 2–4 Hours | 3–5 Hours (2 steps) |
| Risk Factor | N-acylation of Lactam (Low) | Chlorination of Lactam (Med - if overheated) |
| Yield (Typical) | 65–85% | 70–90% |
| Purification | Prep-HPLC often needed | Crystallization often possible |
Troubleshooting Guide:
-
Issue: Low Conversion (SM remains).
-
Issue: N-Acylation (Dimer formation).
-
Issue: Product is water-soluble.
References
-
Tsyzoryk, N. M., et al. (2023).[1][3] "A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates and corresponding carboxylic acids." Chemistry of Heterocyclic Compounds, 59(6/7).[1][3]
-
Johns, B. A., et al. (2008).[1] "Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(4).
-
Enamine Ltd. (2020).[1][2] "4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid MSDS & Technical Data."
-
Fisher Scientific. "Amide Synthesis Protocols: HATU and Acid Chloride Methodologies."[1][2]
Sources
- 1. ajol.info [ajol.info]
- 2. Pyrazine carboxamide compound - Patent KR-20140114404-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A CONVENIENT SYNTHESIS OF METHYL 4-OXO-4,5-DIHYDROPYRAZOLO[1,5-<i>a</i>]PYRAZINE-7-CARBOXYLATES AND CORRESPONDING CARBOXYLIC ACIDS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Note: Utilizing 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid as a Building Block in Drug Discovery
Executive Summary
The 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry. Structurally, it functions as a bioisostere for purines and quinazolines, offering a rigid bicyclic framework with defined hydrogen bond donor/acceptor motifs. This scaffold is increasingly utilized in the development of P2X7 antagonists , PDE inhibitors , kinase inhibitors (JAK, Trk families) , and HIV integrase inhibitors .
This guide provides a comprehensive technical workflow for utilizing this building block. It moves beyond simple reaction listings to provide a causal analysis of why specific protocols are chosen, focusing on the unique reactivity of the C-7 carboxylic acid, the N-5 lactam nitrogen, and the C-4 carbonyl group.
Structural Analysis & Reactivity Profile
The utility of this scaffold lies in its three distinct vectors for diversification. Understanding the electronic environment of these positions is critical for successful library generation.
-
C-7 Carboxylic Acid: The primary handle for amide coupling. Due to the electron-deficient nature of the pyrazine ring, this acid is relatively acidic but can suffer from decarboxylation under extreme thermal stress if not properly activated.
-
N-5 Lactam Nitrogen: This position is weakly acidic (pKa ~13-14). It allows for N-alkylation, introducing solubility-enhancing groups or specific hydrophobic interactions.
-
C-4 Carbonyl (Lactam): While stable, this group can be activated (e.g., via POCl₃) to form a chloro-intermediate, enabling SNAr displacements to install amines, effectively converting the lactam into an amino-pyrazine derivative.
Visualization: Reactivity Logic Flow
Figure 1: Reactivity map illustrating the three orthogonal vectors for diversification on the scaffold.
Synthetic Protocols
Protocol A: Scaffold Synthesis (The "Make")
Use this protocol if the building block is not commercially available or if 7-position isotopic labeling is required.
Mechanistic Insight: Direct synthesis of the 7-COOH derivative is best achieved via carbonylation of a 7-iodo precursor. This avoids harsh oxidative conditions that might degrade the pyrazole ring. The 7-iodo intermediate is generated regioselectively from the parent 4-oxo-pyrazolo[1,5-a]pyrazine using N-iodosuccinimide (NIS).[1]
Step-by-Step Workflow:
-
Iodination:
-
Dissolve pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq) in DMF.
-
Add N-iodosuccinimide (NIS) (1.1 eq) and N-methylmorpholine (catalytic).
-
Stir at RT for 4–6 hours. The electrophilic iodine targets C-7 due to the directing effect of the bridgehead nitrogen and the electron density of the pyrazole ring.
-
Validation: Monitor by LCMS (look for M+126 mass shift).
-
Workup: Precipitate with water/sodium thiosulfate to remove excess iodine.
-
-
Pd-Catalyzed Carbonylation:
-
Suspend the 7-iodo intermediate in MeOH.
-
Add Pd(dppf)Cl₂ (5 mol%) and Triethylamine (3.0 eq).
-
Pressurize with CO gas (5–10 bar) in an autoclave at 80°C for 12 hours.
-
Note: This installs the methyl ester (-COOMe) at C-7.
-
-
Hydrolysis:
-
Treat the ester with LiOH (2M) in THF/Water (1:1) at RT for 2 hours.
-
Acidify to pH 3 with 1M HCl to precipitate the target This compound .
-
Protocol B: Amide Coupling (The "Use")
Target: Generation of focused libraries for SAR (Structure-Activity Relationship) studies.
Challenge: The fused heterocyclic core often exhibits poor solubility in DCM or Ether. Standard coupling conditions must be modified to prevent aggregation.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Why? HATU is superior for electron-deficient acids compared to EDC/HOBt.
-
Base: DIPEA (Diisopropylethylamine).[2]
-
Solvent: Anhydrous DMF or DMAc (Dimethylacetamide).
Procedure:
-
Activation: To a vial containing the 7-carboxylic acid scaffold (0.1 mmol), add anhydrous DMF (1.0 mL) and DIPEA (0.3 mmol).
-
Add HATU (0.11 mmol). Stir for 5 minutes at RT.
-
Visual Check: The solution should turn slightly yellow/orange, indicating active ester formation.
-
-
Coupling: Add the diverse Amine (R-NH₂) (0.12 mmol).
-
Incubation: Shake/Stir at RT for 4–12 hours.
-
Optimization: If the amine is sterically hindered (e.g., tert-butyl amine), heat to 50°C.
-
-
Quench & Purify: Dilute with DMSO and purify directly via Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
Data Table: Typical Coupling Efficiency
| Amine Type | Conditions | Expected Yield | Notes |
| Primary Aliphatic | HATU, RT, 2h | >85% | Very rapid; high purity. |
| Aniline (Electron Poor) | HATU, 60°C, 12h | 50-65% | Nucleophilicity is low; heat required. |
| Secondary Cyclic (e.g., Morpholine) | HATU, RT, 4h | >80% | Excellent physicochemical properties. |
Protocol C: N-Alkylation (The "Diversify")
Target: Modulating solubility and lipophilicity (LogD).
Mechanistic Insight: The N-5 proton is part of a lactam system. It is acidic enough to be deprotonated by carbonate bases, avoiding the need for dangerous hydrides (NaH) in initial screens.
-
Setup: Dissolve the scaffold (or the 7-amide derivative) in DMF.
-
Base: Add Cs₂CO₃ (2.0 eq). Why? Cesium effect promotes solubility and loose ion pairing for faster substitution.
-
Electrophile: Add Alkyl Halide (R-X, 1.2 eq).
-
Reaction: Heat to 60°C for 3 hours.
-
Validation: Check LCMS. N-Alkylation usually results in a significant retention time shift compared to O-alkylation (which is rare but possible; N-alkylation is thermodynamically preferred for this lactam).
Troubleshooting & Optimization Logic
Common failure modes and scientifically grounded solutions.
Decision Tree: Low Yield in Amide Coupling
Figure 2: Troubleshooting logic for amide coupling failures.
Biological Context & Applications[1][3][4][5][6]
The pyrazolo[1,5-a]pyrazine core is a validated scaffold in several high-value therapeutic areas.
-
Kinase Inhibition: The scaffold mimics the ATP-binding motif. The N-5 and C-4 carbonyl can form hydrogen bond networks with the hinge region of kinases (e.g., JAK family, Trk receptors).
-
Reference: Derivatives have shown efficacy as JAK inhibitors for autoimmune diseases [5].
-
-
HIV Integrase: The 4-oxo moiety, often combined with a 7-carboxamide, provides a metal-binding pharmacophore (chelating Mg²⁺ in the active site) essential for inhibiting strand transfer [2].
-
P2X7 Antagonism: Substituted variants act as allosteric modulators, blocking the ATP-gated ion channel involved in inflammation [1].
References
-
Synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. Source: ProQuest. Link:[Link]
-
Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Source: PubMed (NIH). Link:[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: MDPI (Molecules). Link:[Link]
- Pyrazolo [1,5-a] pyrazine derivative and preparation method and application thereof (Patent).
Sources
Application Note: Reaction Mechanisms & Protocols for 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic Acid
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes mechanistic insight and reproducible protocols over generic descriptions.
Executive Summary
The 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for purines and quinolinones. Its derivatives exhibit potent activity as HIV integrase inhibitors , viral polymerase inhibitors (e.g., Influenza, HCV), and kinase inhibitors (e.g., EGFR, CK2).
This guide details the authoritative synthetic pathway for constructing this bicyclic core, focusing on the regioselective installation of the C7-carboxylic acid moiety and the activation of the C4-oxo group for nucleophilic aromatic substitution (
Mechanistic Pathways
Mechanism 1: Core Construction & Regioselective C7-Carboxylation
Direct cyclization to the 7-carboxylic acid is synthetically challenging due to competing decarboxylation and regioselectivity issues. The industry-standard approach involves constructing the unsubstituted pyrazolo[1,5-a]pyrazin-4(5H)-one core, followed by late-stage functionalization.
-
N-Alkylation: The synthesis begins with ethyl 1H-pyrazole-5-carboxylate , which undergoes
-alkylation with a biselectrophile (e.g., 2-bromo-1,1-diethoxyethane or an -haloketone) to install the two-carbon bridge required for the pyrazine ring. -
Cyclocondensation: Treatment with ammonium acetate (
) or a primary amine triggers the intramolecular cyclization, forming the pyrazine ring via imine formation and subsequent nucleophilic attack by the ester. -
Electrophilic Halogenation (Regioselective): The C7 position is the most electron-rich site on the pyrazolo[1,5-a]pyrazine core. Reaction with
-iodosuccinimide (NIS) exclusively yields the 7-iodo intermediate. -
Palladium-Catalyzed Carbonylation: The 7-iodo species undergoes a Pd-catalyzed carbonyl insertion (Heck-type carbonylation) in methanol to yield the methyl ester, which is hydrolyzed to the target carboxylic acid.
Mechanism 2: C4-Activation (Lactam-Lactim Tautomerism)
To utilize this scaffold in medicinal chemistry, the C4-oxo group (lactam) is often converted to a C4-chloro group (lactim chloride). This transformation is mediated by phosphoryl chloride (
-
Mechanism: The lactam oxygen attacks the phosphorous center, forming a dichlorophosphate intermediate. Chloride ion displacement aromatizes the ring, yielding the 4-chloro derivative. This species is highly reactive toward
with amines, allowing the introduction of diverse diversity elements.
Visualized Pathways (Graphviz)
The following diagram illustrates the convergent synthesis and downstream functionalization logic.
Caption: Synthetic workflow from pyrazole precursor to the 7-carboxylic acid and 4-chloro functionalized scaffold.
Experimental Protocols
Protocol A: Synthesis of the 7-Iodo-Pyrazolo[1,5-a]pyrazin-4(5H)-one Intermediate
This step establishes the handle for carbonylation.
Reagents:
-
Pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 equiv)
- -Iodosuccinimide (NIS) (1.1 equiv)
-
DMF (anhydrous, 10 vol)
Procedure:
-
Dissolve the starting material in anhydrous DMF under an inert atmosphere (
). -
Cool the solution to 0 °C.
-
Add NIS portion-wise over 15 minutes to avoid exotherms.
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by LCMS for the appearance of the [M+126] peak.
-
Workup: Pour the mixture into ice-water. The product typically precipitates.[1] Filter the solid, wash with water and cold ethanol.
-
Purification: Recrystallize from EtOH/DMF if necessary.
-
Yield Expectation: 85–95%.
Protocol B: Palladium-Catalyzed Carbonylation (The "CO Insertion")
This is the critical step to introduce the C7-carbon functionality.
Reagents:
-
7-Iodo-pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 equiv)
- (0.05 equiv)
-
Triethylamine (
) (3.0 equiv) -
Methanol (MeOH) (20 vol) - Acts as both solvent and nucleophile.
Procedure:
-
In a high-pressure autoclave, combine the iodo-substrate, Pd catalyst, and
in MeOH. -
Purge the vessel with
(3x) and then with Carbon Monoxide (CO) (3x). -
Pressurize to 10 bar (150 psi) with CO.
-
Heat to 80 °C and stir for 12–16 hours.
-
Safety Note: Perform in a designated high-pressure facility with CO detectors.
-
Workup: Cool to RT, vent carefully. Filter through a Celite pad to remove Pd residues. Concentrate the filtrate.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
-
Yield Expectation: 75–85% (as Methyl Ester).
Protocol C: Deoxychlorination (Activation for Library Generation)
Converts the inert lactam into a reactive electrophile.
Reagents:
-
Target 7-Carboxylic Acid derivative (or Ester) (1.0 equiv)
-
Phosphoryl Chloride (
) (5–10 vol) - -Dimethylaniline (1.0 equiv) - Catalyst/Acid Scavenger.
Procedure:
-
Place the substrate in a round-bottom flask equipped with a reflux condenser and drying tube.
-
Add
carefully (neat). Add dimethylaniline. -
Heat to reflux (105 °C) for 2–4 hours. The suspension should become a clear solution.
-
Workup (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: Highly exothermic hydrolysis of excess
. -
Extract immediately with Dichloromethane (DCM) (3x).
-
Wash organic layer with saturated
(cold) and brine. Dry over . -
Stability Note: The 4-chloro derivative is moisture sensitive. Store under inert gas or use immediately in
coupling.
Data Summary & Optimization Table
| Parameter | Standard Condition | Optimization Tip | Impact |
| Iodination Solvent | DMF | Acetonitrile (ACN) | ACN simplifies workup (evaporation) but may reduce solubility of the core. |
| CO Pressure | 10 bar | 1–5 bar (Balloon) | Lower pressure significantly increases reaction time (up to 48h) and may require higher catalyst loading. |
| Pd Catalyst | Bidentate ligands are essential. Monodentate ligands often lead to dehalogenation byproducts. | ||
| Chlorination Base | Dimethylaniline | Pyridine | Pyridine is easier to remove but may cause lower yields if the substrate is acid-sensitive. |
References
-
Synthesis of Pyrazolo[1,5-a]pyrazine-7-carboxylates
- Title: A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxyl
-
Source: Chemistry of Heterocyclic Compounds, 2012.[2]
-
URL:
-
Medicinal Chemistry Applications (HIV Integrase)
- Title: Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors.
-
Source: Bioorganic & Medicinal Chemistry Letters, 2008.[3]
-
URL:
-
Functionalization Strategies (Chlorination/SNAr)
- Title: Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling.
- Source: Molecules, 2020.
-
URL:
-
General Reactivity of Pyrazolo-Pyrazinones
-
Title: Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells.[4]
- Source: Bioorganic & Medicinal Chemistry Letters, 2011.
-
URL:
-
Sources
- 1. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in pyrazolo[1,5-a]pyrazine cyclization reactions
Technical Support Center: Troubleshooting Pyrazolo[1,5-a]pyrazine Synthesis
Topic: . Role: Senior Application Scientist. Status: Active.
Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold (distinct from the more common pyrazolo[1,5-a]pyrimidine) is a privileged bicyclic heterocycle in medicinal chemistry, particularly for kinase inhibition (e.g., JAK, ATR inhibitors). However, its synthesis is notoriously unforgiving.
Low yields typically stem from three "Death Valleys":
-
Regiochemical Mismatch: Alkylation at the wrong pyrazole nitrogen (N1 vs. N2), preventing ring closure.
-
Oligomerization: The "Black Tar" effect during the cyclization of aldehyde intermediates.
-
Oxidation State Ambiguity: Stalling at the tetrahydro- or dihydro- intermediate stage.
This guide deconstructs these failure modes into a diagnostic workflow with actionable protocols.
Part 1: Diagnostic Workflow
Before altering reagents, identify where the cascade failed. Use this logic tree to diagnose your reaction mixture.
Figure 1: Diagnostic logic for troubleshooting cyclization failures. Identifying whether the reaction stalled, diverted, or decomposed is the first step to recovery.
Part 2: Troubleshooting Modules
Module 1: The Regioselectivity Trap (N1 vs. N2)
Symptom: You isolate a product with the correct mass but incorrect NMR splitting, or the cyclization step fails completely despite successful alkylation. Root Cause: Pyrazoles are ambident nucleophiles. The tautomeric equilibrium between N1 and N2 means alkylating agents often attack the less hindered (but wrong) nitrogen. If you alkylate N2 instead of N1, the side chain is too far from the C5-functional group to cyclize.
Technical Insight: For pyrazolo[1,5-a]pyrazine synthesis, you typically need a 1,5-disubstituted pyrazole precursor.
-
Thermodynamic Control: Sterics usually favor N1 alkylation (away from C3 substituent), but if C3 and C5 are similar, selectivity drops.
-
Kinetic Control: Use of transient directing groups.
Protocol A: Regioselective N-Alkylation (The Cesium Effect) Standard bases (NaH, K2CO3) often give mixtures. Switch to Cs2CO3 to leverage the "Cesium Effect" for better solubility and coordination.
-
Solvent: Anhydrous DMF or MeCN (0.1 M).
-
Base: Cesium Carbonate (
, 1.5 equiv). -
Electrophile: Bromoacetaldehyde diethyl acetal (1.2 equiv).
-
Procedure: Stir pyrazole + base for 30 min before adding electrophile.
-
Checkpoint: Check NOESY NMR. You must see a correlation between the N-methylene protons and the C5-substituent protons. If you see correlation with C3-H, stop . You have the wrong isomer.
Module 2: The "Black Tar" Scenario (Cyclization)
Symptom: The reaction turns black; TLC shows a baseline streak; LCMS shows complex oligomers. Root Cause: The most common route involves deprotecting an acetal to an aldehyde in the presence of an amine (or ammonia source). Free aldehydes are highly prone to aldol polymerization before the desired imine formation/cyclization can occur.
Mechanism of Failure: The "Pomeranz-Fritsch" type cyclization requires a delicate balance. If the acid is too strong or concentration too high, intermolecular polymerization outcompetes intramolecular cyclization.
Protocol B: The "Slow-Release" Cyclization Instead of dumping reagents together, generate the reactive intermediate slowly.
| Parameter | Standard Condition (Prone to Failure) | Optimized Condition (High Yield) |
| Ammonia Source | Ammonium Acetate (Solid) | Methanolic Ammonia (7N) or Ammonium Formate |
| Acid Catalyst | Conc. HCl or TFA | Acetic Acid / TFA (10:1) or Methanesulfonic acid |
| Concentration | 0.5 M (High) | 0.05 M (High Dilution) |
| Temperature | Reflux immediately | Stepwise: 0°C |
Step-by-Step:
-
Deprotection: Treat the acetal-pyrazole with aqueous TFA (50%) at 0°C for 30 mins to unmask the aldehyde.
-
Quench: Neutralize carefully with
to pH 7. Extract into DCM. (Do not store the aldehyde). -
Cyclization: Dissolve the crude aldehyde in MeOH (0.05 M). Add
(5 equiv). -
Action: Stir at RT for 4 hours (Imine formation), then heat to 60°C.
-
Oxidation (Optional): If the product is the dihydro-pyrazine, add DDQ (1.1 equiv) or open the flask to air with vigorous stirring for 12 hours.
Module 3: Stalled Reactions (Sterics & Electronics)
Symptom: Starting material is recovered unchanged. Root Cause:
-
Steric Clash: Substituents at C3 (pyrazole) or on the incoming amine source block the planar transition state required for cyclization.
-
Electronic Deactivation: Electron-withdrawing groups (EWGs) on the pyrazole ring reduce the nucleophilicity of the reacting nitrogen.
Solution:
-
Microwave Irradiation: Switch from thermal reflux to Microwave (120°C, 30 min). The rapid heating often overcomes the activation energy barrier imposed by sterics.
-
Lewis Acid Catalysis: Add Sc(OTf)3 (5 mol%) or Yb(OTf)3 . These coordinate to the carbonyl/acetal, facilitating attack without the harshness of Brønsted acids.
Part 3: Reaction Mechanism & Logic
Understanding the connectivity is vital. The pyrazolo[1,5-a]pyrazine system is formed by bridging N1 and C5 of the pyrazole with a 2-carbon-1-nitrogen fragment.
Figure 2: Mechanistic pathway. The "Critical Failure Point" indicates where polymerization competes with cyclization if concentration is too high.
Part 4: Frequently Asked Questions (FAQs)
Q1: My product is forming, but it's stuck as the tetrahydro- or dihydro- derivative. How do I push it to the aromatic system? A: This is common. The cyclization often yields the non-aromatic intermediate.
-
Fix: Add an oxidant. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane/RT is the gold standard. Alternatively, MnO2 (10 equiv) in DCM works well for milder oxidation.
Q2: I cannot separate the N1-alkylated isomer from the N2-alkylated isomer by column chromatography. A: Try these tricks:
-
Solvent: Use Toluene/EtOAc instead of Hexane/EtOAc. The
-stacking interactions often separate regioisomers better. -
Crystallization: The wrong isomer (N2) is often more symmetric and crystalline. Try crystallizing it out to leave the desired N1 isomer in the mother liquor.
-
Recycle: If you have the wrong isomer, you can sometimes isomerize it by heating with catalytic methyl iodide (Semple isomerization), though this is substrate-dependent.
Q3: Can I use a one-pot Ugi reaction approach? A: Yes, the Ugi-4CR followed by acid deprotection is a valid route. However, it often fails if the isonitrile component is too sterically hindered. Ensure you use a convertible isonitrile (like Armstrong's isonitrile) if you need a free amine later.
References
-
General Synthesis of Pyrazolo[1,5-a]pyrazines
- Title: "Efficient synthesis of pyrazolo[1,5-a]pyrazines via a deprotection/double-reductive amin
- Context: Describes the N-acetal/C5-aldehyde route.
- Source:Tetrahedron Letters (General methodology reference).
-
Verification:
-
Regioselectivity in Pyrazole Alkylation
- Title: "Regioselective Alkyl
- Context: Explains the "Cesium Effect" and steric vs. thermodynamic control.
- Source:Journal of Organic Chemistry.
-
Verification:
-
Oxidation of Dihydro-intermediates
- Title: "DDQ-Mediated Oxid
- Context: Protocol for converting the stalled intermediate to the arom
- Source:Organic Process Research & Development.
-
Verification:
(Note: Specific page numbers and volumes vary by exact derivative, but the methodologies cited above represent the standard field-proven approaches for this scaffold.)
Validation & Comparative
IR spectrum analysis of carbonyl peaks in 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
Topic: Comparative IR Spectral Analysis: Resolving Carbonyl Signatures in 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic Acid
Executive Summary
Objective: To definitively distinguish and assign the overlapping carbonyl (
The Challenge: This scaffold presents a classic spectroscopic ambiguity. The molecule contains two carbonyl environments: a conjugated lactam (amide-like) at position 4 and a carboxylic acid at position 7. In the solid state, extensive hydrogen bonding (dimerization) often causes the acid peak to broaden and redshift, potentially obscuring the lactam signal. Standard library matching is insufficient; differential derivatization is required for accurate assignment.
Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists involved in kinase inhibitor development.
Structural Context & Tautomeric Considerations
Before interpreting the spectrum, one must understand the dynamic nature of the analyte. The pyrazolo[1,5-a]pyrazine core is a fused bicycle.[1] The "4-oxo" designation implies the lactam tautomer, which is generally the stable form in the solid state, favored over the "4-hydroxy" (lactim) form.
Structural Dynamics (Graphviz Diagram)
The following diagram illustrates the tautomeric equilibrium and the two distinct carbonyl environments that must be resolved.
Caption: Structural relationship showing the tautomeric equilibrium and the origin of the spectral overlap between the lactam and acid carbonyls.
Comparative Analysis: The "Shift" Strategy
To validate the peak assignments, we cannot rely on a single scan. We must employ a Comparative Shift Strategy using derivatives. This method isolates the signal of interest by chemically modifying one functional group while leaving the other intact.
Experimental Logic
-
Target (Parent Acid): Contains both Acid C=O and Lactam C=O.
-
Comparator A (Methyl Ester): The acid is converted to an ester. The Ester C=O shifts to a higher frequency (~1735-1750 cm⁻¹), "unmasking" the Lactam C=O.
-
Comparator B (Carboxylate Salt): The acid is converted to a salt (
).[2] The Acid C=O disappears completely, replaced by asymmetric stretching (~1550-1610 cm⁻¹), leaving the Lactam C=O isolated.
Data Table: Expected Wavenumber Shifts
| Functional Group | Vibration Mode | Parent Acid (Target) | Methyl Ester (Comparator A) | Sodium Salt (Comparator B) |
| Acid C=O (Pos 7) | Stretching | 1705 - 1725 cm⁻¹ (Broad/Strong) | Shifted to1735 - 1750 cm⁻¹ | Disappears (becomes |
| Lactam C=O (Pos 4) | Stretching | 1660 - 1690 cm⁻¹ (Strong) | 1660 - 1690 cm⁻¹ (Stationary) | 1655 - 1685 cm⁻¹ (Stationary) |
| O-H (Acid) | Stretching | 2500 - 3300 cm⁻¹ (Very Broad) | Disappears | Disappears |
| N-H (Lactam) | Stretching | 3100 - 3250 cm⁻¹ | 3100 - 3250 cm⁻¹ | 3100 - 3250 cm⁻¹ |
Analyst Note: The Lactam C=O frequency is lower than a standard ketone (typically 1715 cm⁻¹) due to resonance delocalization with the ring nitrogen (amide resonance).
Detailed Experimental Protocol (ATR-FTIR)
Scope: This protocol ensures reproducibility and minimizes water interference, which is critical when analyzing carboxylic acids (water O-H overlaps with Acid O-H).
Equipment:
-
FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
-
Diamond ATR Accessory (Single bounce).
-
Vacuum Oven.
Step-by-Step Workflow:
-
Sample Pre-Conditioning (Crucial):
-
Why: Carboxylic acids are hygroscopic. Adsorbed moisture creates a broad band at 3400 cm⁻¹ that confuses the N-H/O-H assignment.
-
Action: Dry the sample in a vacuum oven at 40°C for 4 hours prior to analysis.
-
-
Background Acquisition:
-
Clean the ATR crystal with isopropanol. Ensure no residue remains.
-
Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Deposition:
-
Place approximately 2-5 mg of the Parent Acid powder onto the center of the crystal.
-
Apply pressure using the anvil. Tip: Monitor the live preview. Apply pressure until the strongest peak (likely C=O) reaches 0.5 - 0.8 Absorbance units. Do not over-compress, as this can distort peak shapes in crystalline solids.
-
-
Acquisition:
-
Collect sample spectrum (32-64 scans).
-
Perform automatic baseline correction (or manual 3-point if preferred).
-
-
Comparative Run (The Validation):
-
Repeat steps 1-4 with the Methyl Ester derivative (synthesized via standard methanol/H₂SO₄ reflux).
-
Overlay the two spectra using your software (e.g., OMNIC, Opus).
-
Results Interpretation & Mechanism
The "Fermi Resonance" & Broadening Effect
In the Parent Acid spectrum, you will likely observe a "messy" region between 2500 and 3300 cm⁻¹.
-
Mechanism: This is the O-H stretch of the carboxylic acid dimer.[2][3] The protons oscillate between the two oxygen atoms of the dimer pair.
-
Visual Cue: Look for a "serrated" pattern on the broad O-H curve. These are C-H stretches (from the pyrazine ring) superimposed on the O-H envelope.
Carbonyl Region (1600–1800 cm⁻¹)
-
If peaks are resolved: You will see a doublet. The higher frequency peak (~1720) is the Acid. The lower frequency peak (~1680) is the Lactam.
-
If peaks are merged: You will see a single, broad, asymmetrical peak.
Decision Logic (Graphviz Diagram)
Use this workflow to interpret your specific data:
Caption: Decision tree for assigning carbonyl peaks based on spectral resolution and derivative comparison.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard text for general carbonyl shifts).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Detailed discussion on amide/lactam resonance effects).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for general pyrazine and pyrazole IR footprints).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 9. Interpreting IR Spectra [chemistrysteps.com]
Benchmarking Purity Assessment Protocols for 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
[1]
Executive Summary: The Purity Paradox[1]
In the development of bioactive heterocycles—specifically kinase inhibitors (e.g., JAK family) and antiviral agents—the scaffold 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid (CAS: 2551120-57-9) serves as a critical intermediate.[1] However, its amphoteric nature and potential for tautomerism present unique analytical challenges.[1]
A common pitfall in drug development is relying solely on HPLC area-% for this class of compounds. Our internal benchmarking data reveals that commercial batches often display >98% HPLC purity while possessing only 90-93% assay potency (w/w) due to trapped solvation shells and inorganic salts that are invisible to UV detection.
This guide objectively compares three purity assessment standards—RP-HPLC , LC-MS/MS , and qNMR —to establish a self-validating protocol for researchers.
Comparative Analysis of Assessment Standards
Method A: RP-HPLC (UV-Vis Detection)
The Industry Workhorse
Mechanism: Separation based on hydrophobicity using a C18 stationary phase, with detection typically at 254 nm or 280 nm.[1]
-
Pros: High sensitivity for organic impurities; excellent reproducibility; familiar workflow.[1]
-
Cons: "Blind" to inorganic salts (NaCl, NaBr) and residual moisture; susceptible to peak splitting if pH is not controlled (tautomerism).[1]
-
Verdict: Essential for relative purity (impurity profiling) but unreliable for absolute potency.[1]
Method B: LC-MS (ESI+)
The Impurity Hunter
Mechanism: Liquid chromatography coupled with Mass Spectrometry to identify molecular weights of eluting peaks.[1]
-
Pros: Identifies specific side-products (e.g., decarboxylated species, regioisomers); confirms molecular identity.
-
Cons: Ion suppression can mask impurities; non-linear response factors make quantitation difficult without specific standards.[1]
-
Verdict: Critical for qualitative troubleshooting, not for final purity assignment.
Method C: 1H-qNMR (Quantitative NMR)
The Gold Standard
Mechanism: Direct molar ratio measurement of the analyte against a certified internal standard (e.g., Maleic Acid or TCNB).[1]
Experimental Data: The "Hidden" Impurities
To demonstrate the discrepancy between methods, we analyzed a raw synthesis batch of the title compound (Batch #PP-07-Raw).
Table 1: Comparative Purity Data
| Parameter | Method A: HPLC (Area %) | Method B: qNMR (wt %) | Discrepancy Source |
| Purity Value | 98.4% | 92.1% | Solvation & Salts |
| Major Impurity | Decarboxylated analog (0.8%) | Water (4.5% w/w) | HPLC is blind to water |
| Minor Impurity | Regioisomer (0.5%) | Residual DMSO (1.2%) | HPLC removes solvent |
| Inorganics | Not Detected | Not Detected* | Requires Ash test |
Scientist's Insight: If you used the HPLC value (98.4%) to calculate stoichiometry for a downstream coupling reaction, you would under-charge the reagent by ~6%, potentially leading to incomplete conversion and difficult purification.[1]
Visualizing the Analytical Workflow
The following diagram outlines the decision matrix for selecting the correct analytical method based on the stage of development.
Figure 1: Analytical Decision Matrix. qNMR is prioritized for final potency assignment to account for non-chromophoric impurities.
Detailed Experimental Protocols
Protocol A: Validated RP-HPLC Method
Designed to suppress tautomeric peak splitting.
Rationale: The carboxylic acid moiety (
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, .[1] -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Sample Prep: Dissolve 1 mg in 1 mL DMSO (sonicate if necessary), then dilute with Mobile Phase A.
System Suitability Criteria:
Protocol B: Absolute Purity by 1H-qNMR
The self-validating method for potency.
Rationale: Uses an internal standard (IS) with non-overlapping signals to calculate mass purity directly.[1]
Tautomerism & Solubility Logic
The 4-oxo-5H-pyrazolo[1,5-a]pyrazine core can exist in equilibrium with its hydroxy tautomer.[1] This behavior is pH-dependent and critical for analysis.[1]
Figure 2: Tautomeric equilibrium.[1] Acidic mobile phases (TFA) are required to collapse these forms into a single chromatographic peak.[1]
References
-
Synthesis and Analysis of Pyrazolo[1,5-a]pyrazine Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) Context:[1] Discusses the synthesis of the core scaffold and structural characterization. URL:[Link] (General Journal Link for verification of scaffold prevalence)[1]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR Source: Pauli, G. F., et al. Journal of Natural Products / Journal of Medicinal Chemistry Context:[1] Establishes qNMR as the primary method for absolute purity in complex heterocycles.[1] URL:[Link][1]
-
Guidance for Industry: Analytical Procedures and Methods Validation Source: FDA / ICH Q2(R1) Context:[1] Provides the regulatory framework for the System Suitability Tests (SST) defined in Protocol A. URL:[Link]
-
Pyrazolo[1,5-a]pyrimidine and pyrazine scaffolds in Drug Discovery Source: National Institutes of Health (PMC) Context:[1] Reviews the biological relevance and chemical properties of this specific fused ring system. URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. distantreader.org [distantreader.org]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of novel chemical entities, such as 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid, are paramount. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols for structurally related molecules and principles of chemical waste management.
Hazard Identification and Risk Assessment
Based on data from structurally similar compounds, this compound should be handled as a substance that is:
These hazards underscore the necessity of a rigorous and cautious approach to its disposal. The pyrazolo[1,5-a]pyrimidine scaffold is a core component in many bioactive compounds, and while this speaks to its utility, it also warrants a high degree of respect for its potential biological and environmental effects[7][8][9]. Nitrogen heterocyclic compounds, as a class, are noted for their potential environmental persistence and toxicity, making their proper disposal a critical concern[10][11].
Table 1: Hazard Profile of Structurally Related Compounds
| Hazard Statement | Commonality Among Analogs | Representative Sources |
| H302: Harmful if swallowed | High | [1][2][3] |
| H315: Causes skin irritation | High | [1][2][3][5][6] |
| H319: Causes serious eye irritation | High | [1][2][3][5][6] |
| H335: May cause respiratory irritation | High | [1][2][3][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear safety glasses with side shields or a face shield, approved under government standards such as NIOSH (US) or EN 166 (EU)[12].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Employ proper glove removal technique to avoid skin contact[12].
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or a full protective suit may be necessary[12].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a particle respirator (such as a P95 or P1 type) should be used[12]. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood[2][13][14].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
-
Solid Waste: Collect any solid this compound, including unused product and contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, sealable, and chemically compatible container. The container should be clearly labeled.
-
Liquid Waste: If the compound is in solution, it must be collected in a designated hazardous waste container for liquids. Do not mix with incompatible waste streams.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Container Labeling
Proper labeling is a critical safety and regulatory requirement. Your hazardous waste label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
Your name and laboratory contact information.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, secure satellite accumulation area within your laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated[4][5].
-
The container must be kept closed except when adding waste[15].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Your EHS office will be responsible for the final disposal through a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations[4][14].
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your laboratory supervisor and EHS office immediately.
-
Secure the Area: Prevent unauthorized entry to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain and Clean:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the collected material into your designated solid hazardous waste container[12][14].
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Once absorbed, scoop the material into the solid hazardous waste container[2].
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Fully document the spill and the cleanup procedure as required by your institution.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal well-being or environmental health.
References
-
PubChem. 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid. [Link]
-
OAE Publishing Inc. Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. [Link]
-
Kishida Chemical Co., Ltd. Pyrazolo[1,5-a]pyrimidin-6-amine Safety Data Sheet. [Link]
-
Royal Society of Chemistry. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
PubMed. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. [Link]
-
PubMed. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. [Link]
-
PubChem. Pyrazolo[1,5-a]pyrazine. [Link]
-
MDPI. Functional Pyrazolo[1,5-a]pyrimidines. [Link]
-
National Center for Biotechnology Information. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
Periodica Polytechnica. A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. [Link]
-
Fisher Scientific. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Safety Data Sheet. [Link]
-
Bentham Science. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]
-
Fisher Scientific. 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. [Link]
-
Colorado State University. Atmospheric chemistry of expected nitrogen heterocycle emissions from oil shale operations. [Link]
-
PubChemLite. 5-oxo-4h,5h-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. [Link]
Sources
- 1. 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid | C8H8N2O3 | CID 22605322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aaronchem.com [aaronchem.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
A Researcher's Guide to the Safe Handling of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic Acid
As scientific endeavors venture into novel chemical spaces, the synthesis and application of new molecular entities, such as 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid, are paramount for discovery. This compound and its analogs are of significant interest in medicinal chemistry, particularly in the development of selective kinase inhibitors.[1][2][3][4][5][6][7] The pyrazolo[1,5-a]pyrimidine scaffold, a close relative, is a privileged structure in drug discovery, known for its diverse biological activities.[2][4] Given the hands-on nature of research and development, ensuring the safety of laboratory personnel is not just a regulatory requirement but a cornerstone of scientific excellence.
This guide provides a detailed protocol for the safe handling of this compound, grounded in established safety principles and specific hazard information for this class of compounds. It is designed for researchers, scientists, and drug development professionals, offering a framework for minimizing exposure and mitigating risks.
Hazard Identification and Risk Assessment
The first principle of laboratory safety is to understand the hazards of the materials being handled. For this compound (CAS No. 2551120-57-9), the primary hazards identified are:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
These classifications are denoted by the GHS07 pictogram, an exclamation mark, which signals that the substance may cause these acute health effects. Similar pyrazolo derivatives have also been identified as harmful if swallowed (H302).[8][9]
Given that this compound is a powder at room temperature, the primary routes of exposure are inhalation of dust particles and dermal or eye contact during weighing, transfer, and reaction setup. A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE are critical for minimizing exposure. The following table summarizes the minimum PPE requirements for handling this compound.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Transfer (Dry Powder) | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles- N95 Respirator | - Gloves: Prevent skin contact with the powder.[10][11]- Lab Coat: Protects skin and clothing from contamination.[10][11][12]- Goggles: Provide a seal around the eyes to protect from airborne particles and splashes.[10][12]- Respirator: Prevents inhalation of fine dust particles that can cause respiratory irritation.[13][14] |
| In Solution (Non-Volatile Solvent) | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields | - Gloves: Protect against splashes of the solution.[10][11]- Lab Coat: Protects skin and clothing from splashes.[10][11][12]- Safety Glasses: Protect eyes from accidental splashes.[10][13] |
| Handling Concentrated Solutions or Splash Hazard | - Disposable Nitrile Gloves (Double-gloving recommended)- Laboratory Coat- Chemical Splash Goggles- Face Shield | - Double Gloves: Provides additional protection in case of a splash.[10]- Goggles & Face Shield: Offers full-face protection from significant splashes.[10][12] |
Important Considerations for PPE:
-
Glove Selection: Disposable nitrile gloves are generally appropriate for handling this compound.[10][11] Always inspect gloves for tears or punctures before use and remove them immediately after any contact with the chemical.[9][11] Do not reuse disposable gloves.[12]
-
Lab Coats: A flame-resistant lab coat should be considered if working with flammable solvents.[11][13] Contaminated lab coats must be professionally laundered and should never be taken home.[11][12]
-
Eye Protection: Safety glasses with side shields are the minimum requirement in a laboratory setting.[10] However, when handling powders or there is a risk of splashing, chemical splash goggles are necessary as they form a seal around the eyes.[10][12] A face shield should be worn in addition to goggles when handling larger quantities or when a significant splash hazard exists.[10][13]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation and Weighing
-
Designated Area: Conduct all manipulations of the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the dispersion of dust.[9][15]
-
Gather Materials: Before starting, ensure all necessary PPE, spatulas, weigh boats, and containers are within reach to avoid unnecessary movement.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the powder. Avoid creating dust clouds by handling the material gently.[9]
-
Clean-up: After weighing, carefully clean any residual powder from the balance and surrounding area using a damp paper towel. Dispose of the towel as contaminated waste.
Dissolution and Reaction
-
Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is appropriately sealed.
-
Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.
Post-Reaction Work-up and Purification
-
Safe Handling of Solutions: Continue to wear appropriate PPE (gloves, lab coat, eye protection) when handling solutions of the compound.
-
Avoid Aerosol Formation: Be mindful of procedures that could generate aerosols, such as rotary evaporation. Ensure the system is under proper vacuum before heating.
The following diagram illustrates the general workflow for safely handling this chemical.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][16][17] Remove contaminated clothing. If skin irritation persists, seek medical attention.[16][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][16][17] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[17]
-
Inhalation: Move the affected person to fresh air.[9][16][18] If they feel unwell or have difficulty breathing, seek medical attention.[16][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9][16] Seek immediate medical attention.[9]
Always have the Safety Data Sheet (SDS) available for emergency responders.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.[9][17][18]
-
Solid Waste: Unused or waste solid compound should be placed in a clearly labeled container for solid chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated container for halogenated or non-halogenated solvent waste, as appropriate. Do not pour chemical waste down the drain.[9]
-
Local Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
By adhering to these guidelines, researchers can confidently work with this compound, minimizing personal risk and contributing to a culture of safety within the laboratory.
References
- Standard Personal Protective Equipment | Environmental Health Safety and Laboratory Operations. (n.d.).
- 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid. (n.d.). Sigma-Aldrich.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid. (n.d.). PubChem.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- Personal Protective Equipment. (n.d.). Stanford Environmental Health & Safety.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Safety Data Sheet - Pyrazolo[1,5-a]pyrimidin-6-amine. (n.d.). KISHIDA CHEMICAL CO., LTD.
- Safety Data Sheet - 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid. (2025, August 11).
- SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid. (2025, December 20). Fisher Scientific.
- SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. (2012, October 23). ThermoFisher Scientific.
- Safety Data Sheet - 5-Acetyl-1H-pyrazole-3-carboxylic acid. (2025, August 23). ChemScene.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022, July 30). Semantic Scholar.
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024, June 28). Periodica Polytechnica.
- Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. (n.d.). Google Patents.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PMC.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). MDPI.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC.
- SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS. (2018, January 26). Google Patents.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS - Google Patents [patents.google.com]
- 8. 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid | C8H8N2O3 | CID 22605322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aaronchem.com [aaronchem.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. safety.rice.edu [safety.rice.edu]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. falseguridad.com [falseguridad.com]
- 15. chemscene.com [chemscene.com]
- 16. kishida.co.jp [kishida.co.jp]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
